molecular formula C15H21N5O6 B1459951 N2-Isobutyryl-2'-O-methyl-guanosine CAS No. 63264-29-9

N2-Isobutyryl-2'-O-methyl-guanosine

Cat. No.: B1459951
CAS No.: 63264-29-9
M. Wt: 367.36 g/mol
InChI Key: RPULCYXEYODQOG-AKAIJSEGSA-N
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Description

N2-Isobutyryl-2'-O-methyl-guanosine (CAS 63264-29-9) is a chemically modified nucleoside critical for oligonucleotide synthesis, particularly in antisense therapeutics and RNA research. Its structure features:

  • N2-isobutyryl protection: Prevents undesired side reactions during solid-phase synthesis by blocking the exocyclic amine .
  • 2'-O-methylation: Enhances nuclease resistance and improves binding affinity to complementary RNA strands .
  • Applications: Used as a phosphoramidite building block in automated oligonucleotide synthesis , with industrial-scale production (≥99% purity, 20 MT/month capacity) .

Preparation Methods

Detailed Stepwise Preparation Method

Step Description Reagents & Conditions Solvents Notes
1. Acetyl Protection of 2'-O-methyl cytidine Protects all active hydrogens on 2'-O-methyl cytidine by acetylation Acetylation reagent: Acetic anhydride or Acetyl chloride; Reaction under nitrogen atmosphere; Heat preservation Acetonitrile (ACN), DMSO, DMF, NMP, Pyridine, 1,4-dioxane Mass ratio 2'-O-methyl cytidine : acetylation reagent = 1:1-10; Quenching with ethanol; Extraction and purification by precipitation with n-heptane
2. Base Exchange with N2-isobutyryl-guanine Substitution of cytidine base with N2-isobutyryl-guanine N2-isobutyryl-guanine, BSA (N,O-bis(trimethylsilyl)acetamide), TMSOTf (trimethylsilyl trifluoromethanesulfonate); Reflux under nitrogen Medium polarity solvents: Acetonitrile, Pyridine, Ethyl acetate, Tetrahydrofuran Mass ratio N2-isobutyryl-guanine : BSA : Intermediate A : TMSOTf = 1-10 : 1-20 : 1 : 1-10; Precipitation of excess guanine; Purification by normal phase chromatography
3. Deacetylation of Intermediate B Removal of acetyl protecting groups to yield final product Acidic hydrolysis with HCl; Reflux at 50-60°C; pH adjustment to 6.5-7.5 Medium polarity solvents Monitoring by HPLC; Concentration and purification by normal phase chromatography

Reaction Conditions and Mechanistic Insights

  • Acetylation (Step 1): The acetylation protects hydroxyl and amino groups to prevent side reactions during subsequent steps. The reaction is conducted under nitrogen to avoid moisture and oxygen interference. The choice of solvent and acetylating agent influences reaction rate and selectivity.

  • Base Exchange (Step 2): This critical step involves silylation of N2-isobutyryl-guanine with BSA to increase nucleophilicity, followed by coupling with the acetyl-protected cytidine intermediate. TMSOTf acts as a Lewis acid catalyst facilitating glycosidic bond formation. The reaction is refluxed to ensure completion and then cooled to precipitate excess base.

  • Deacetylation (Step 3): Acidic hydrolysis removes acetyl groups without damaging the sensitive nucleoside structure. The reaction is carefully monitored by HPLC to determine endpoint and avoid over-hydrolysis. Neutralization and purification yield the target compound with high purity.

Data Table: Summary of Key Parameters and Yields

Parameter Step 1: Acetylation Step 2: Base Exchange Step 3: Deacetylation
Typical Temperature Room temp to mild heating Reflux (~80°C) 55 ± 5°C
Reaction Time Several hours Several hours Several hours
Yield (%) ~85-90% (crude intermediate) ~70-85% (purified intermediate) ~75-90% (final product)
Purification Method Precipitation, filtration Normal phase chromatography Normal phase chromatography
Monitoring TLC, HPLC HPLC HPLC

Industrial Production Considerations

The described synthetic route is optimized for scale-up:

  • Use of readily available and relatively inexpensive starting materials (2'-O-methyl cytidine and N2-isobutyryl-guanine).
  • Solvent selection balances reactivity and environmental/safety profiles.
  • Nitrogen atmosphere and controlled temperatures ensure reproducibility and product stability.
  • Purification steps (precipitation and chromatography) are designed for scalability.
  • Overall weight yield is improved compared to traditional methods, making this process industrially viable.

Alternative Synthetic Insights from Literature

  • Earlier methods for 2'-O-methylguanosine derivatives involved methylation of protected ribonucleosides using methyl iodide in the presence of silver oxide or monomethylation of cis-diol systems with diazomethane.
  • The isobutyrylation at the N2 position is typically introduced after 2'-O-methylation to avoid complications in selective functionalization.
  • Protection strategies are crucial to prevent side reactions and ensure regioselectivity in methylation and acylation steps.

Chemical Reactions Analysis

Types of Reactions

N2-Isobutyryl-2’-O-methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of modified nucleosides .

Scientific Research Applications

Scientific Research Applications

N2-Isobutyryl-2'-O-methyl-guanosine has several key applications in scientific research:

Nucleotide Synthesis

This compound serves as a crucial building block in the synthesis of modified nucleotides. These modified nucleotides are essential for developing new RNA-based therapeutics and diagnostics, allowing researchers to create more effective and targeted treatments for various diseases .

Drug Development

This compound plays a significant role in pharmaceutical research, particularly in designing antiviral drugs targeting RNA viruses. Its unique structure enhances the efficacy of treatments by improving the stability and delivery of therapeutic agents .

Biochemical Studies

Researchers utilize this compound to study RNA interactions and modifications. This research provides insights into cellular processes and potential disease mechanisms, contributing to a better understanding of gene regulation and expression .

Gene Expression Analysis

The compound is employed in assays designed to analyze gene expression, helping scientists understand how genes are regulated under various conditions. This application is vital for elucidating the roles of specific genes in health and disease .

Therapeutic Applications

Due to its structural properties, this compound can be developed into novel therapeutic agents that improve the delivery and stability of RNA molecules in therapeutic contexts. This capability is particularly important for advancing RNA-based therapies .

Case Study 1: Antiviral Drug Development

Research has demonstrated that this compound can enhance the efficacy of antiviral agents against RNA viruses. In vitro studies showed that this compound improved the antiviral activity of existing drugs by stabilizing their active forms within cells, leading to increased therapeutic outcomes .

Case Study 2: Cancer Therapy

In a series of experiments involving various cancer cell lines, this compound was shown to induce apoptosis effectively while minimizing toxicity to normal cells. The results indicated a favorable therapeutic index, making it a promising candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N2-Isobutyryl-2’-O-methylguanosine involves its incorporation into DNA, where it acts as a purine nucleoside analog. This incorporation inhibits DNA synthesis and induces apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell growth and proliferation, leading to its antitumor effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

N2-Isobutyryl-2'-Deoxyguanosine (dG-Ibu)

  • Structure : Lacks the 2'-hydroxyl group (deoxyribose) but retains N2-isobutyryl protection.
  • Synthesis : Prepared via NaBH₄ reduction and isobutyryl protection, yielding 70–91% .
  • Applications: Used in DNA synthesis (e.g., phosphoramidite form, CAS 93183-15-4) , and as a precursor for antineoplastic cyanoborane derivatives (IC₅₀ values in µM range against leukemia and carcinoma cells) .
  • Key Difference : Reduced RNA-binding capability compared to 2'-O-methyl derivatives due to lack of 2'-substituent .

N2-Isobutyryl-2'-O-(o-Nitrobenzyl)-Guanosine

  • Structure : 2'-O-nitrobenzyl group introduces photocaging properties.
  • Synthesis : Alkylation with o-nitrobenzyl bromide under NaH/DMF, yielding 47% .
  • Applications : Enables light-controlled RNA activation in photocaged oligonucleotides .
  • Limitation : Lower synthetic efficiency (47% vs. 91% for propargyl derivatives) .

N2-Isobutyryl-2'-O-Propargyl-Guanosine

  • Structure : Propargyl group at 2'-position for "click chemistry" conjugation.
  • Synthesis: Achieved in 91% yield via propargylation of dimethoxytrityl-protected guanosine .
  • Applications : Facilitates biotinylation and fluorescent tagging of cyclic dinucleotides (e.g., c-di-GMP) .

N2-Isobutyryl-3′-Thio-Guanosine Derivatives

  • Structure : 3'-thio substitution replaces oxygen with sulfur.
  • Synthesis : Trifluoromethanesulfonyl activation followed by thiolation, yielding 70–88% .
  • Applications : Probes for studying ribozyme mechanisms (Group I introns) ; enhanced thermal stability in RNA duplexes .

4'-Thio-N2-Isobutyryl-2'-O-Methyl-Guanosine

  • Structure : 4'-thioribose replaces 4'-oxygen.
  • Synthesis : Nitrite-mediated thiolation, achieving 55% yield .
  • Applications : Superior nuclease resistance compared to 2'-O-methyl derivatives, making it ideal for in vivo applications .

Comparative Data Table

Compound 2'-Modification N2-Protection Synthesis Yield Key Applications Stability Enhancement
N2-Isobutyryl-2'-O-Me-Guanosine 2'-O-methyl Isobutyryl 91% Antisense oligonucleotides High nuclease resistance
N2-Isobutyryl-2'-deoxyguanosine None (deoxyribose) Isobutyryl 70–91% DNA synthesis, antineoplastic agents Moderate
2'-O-(o-Nitrobenzyl) derivative Photocaged Isobutyryl 47% Light-activated RNA probes Low (uncaging required)
2'-O-Propargyl derivative Propargyl Isobutyryl 91% Biotinylation, click chemistry Moderate
3′-Thio derivative 3′-thio Isobutyryl 70–88% Ribozyme studies High thermal stability
4'-Thio derivative 4'-thio, 2'-O-methyl Isobutyryl 55% In vivo therapeutic RNA Extreme nuclease resistance

Research Findings and Industrial Relevance

  • Synthetic Efficiency : Propargyl and 2'-O-methyl derivatives exhibit superior yields (≥91%) compared to photocaged analogues (47%) due to fewer side reactions .
  • Therapeutic Potential: Cyanoborane derivatives of dG-Ibu show nanomolar activity against leukemia cells, targeting DNA/RNA synthesis enzymes (PRPP amido transferase, IMP dehydrogenase) .
  • Industrial Scalability: N2-Isobutyryl-2'-O-methyl-guanosine is produced at 20 MT/month with ≥99% purity, meeting GMP standards for pharmaceutical use .

Biological Activity

N2-Isobutyryl-2'-O-methyl-guanosine (N2-IBU-2'-OME-G) is a modified nucleoside that exhibits significant biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and effects on cellular processes, supported by data tables and relevant research findings.

Chemical Profile

  • Chemical Formula : C15H21N5O6
  • Molecular Weight : 367.36 g/mol
  • CAS Number : 63264-29-9

This compound functions primarily as a purine nucleoside analog. Its biological activity is attributed to several key mechanisms:

  • Inhibition of DNA Synthesis : The compound inhibits critical enzymes involved in DNA replication, such as DNA polymerase and ribonucleotide reductase, thereby preventing cell proliferation.
  • Induction of Apoptosis : N2-IBU-2'-OME-G activates caspases and other apoptotic pathways, leading to programmed cell death in cancer cells.

This compound has been shown to interact with various biomolecules and enzymes, influencing several biochemical pathways:

  • Stability : The compound exhibits good stability under laboratory conditions, with minimal degradation over time.
  • Metabolic Pathways : It is metabolized by enzymes such as nucleoside phosphorylase and adenosine deaminase, forming active metabolites that contribute to its biological effects.

Cellular Effects

The compound has demonstrated significant effects on various cell types, particularly cancer cells:

  • Apoptosis Induction : Studies indicate that N2-IBU-2'-OME-G effectively induces apoptosis in multiple cancer cell lines, reducing tumor viability .
  • Dosage Effects : In animal models, lower doses have been shown to inhibit tumor growth without causing significant toxicity, suggesting a favorable therapeutic index.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
DNA Synthesis InhibitionInhibits DNA polymerase and ribonucleotide reductase
Apoptosis InductionActivates caspases in cancer cells
StabilityMaintains activity over extended periods
MetabolismConverted by nucleoside phosphorylase

Temporal Effects in Laboratory Settings

Research has indicated that the biological effects of this compound can vary over time. Long-term studies have confirmed its sustained ability to induce apoptosis in cancer cells, highlighting its potential for therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N2-Isobutyryl-2'-O-methyl-guanosine in oligonucleotide synthesis?

The synthesis typically involves selective protection of the guanosine base and ribose hydroxyl groups. A standard approach starts with N2-isobutyrylguanosine treated with sodium hydride (NaH) in N,N-dimethylformamide (DMF) at 0°C, followed by alkylation with o-nitrobenzyl bromide to protect the 2'-OH group . Alternatively, silicon-based protecting groups like MDPSCl₂ achieve high regioselectivity (79% yield) during silylation, enabling efficient 2'-O-methylation without base protection . For phosphoramidite preparation, 5'-O-dimethoxytrityl and 3'-O-(2-cyanoethyl) protections are applied, with purity verified by HPLC (≥98%) and ³¹P NMR .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 750.2594 for C38H41N5O8NaS) .
  • ¹H/¹³C NMR : Confirms regioselectivity and substitution patterns (e.g., δ 7.80 ppm for H8 in CDCl3) .
  • HPLC : Assesses purity (≥98%) .
  • ³¹P NMR : Verifies phosphoramidite integrity (peaks at 140–152 ppm) .

Q. What role does this compound play in the synthesis of modified oligonucleotides?

It serves as a protected phosphoramidite monomer in solid-phase oligonucleotide synthesis. The isobutyryl group prevents undesired side reactions during coupling, while the 2'-O-methyl modification enhances RNA stability and nuclease resistance .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the alkylation of guanosine derivatives?

Silicon-based protecting groups (e.g., MDPSCl₂) improve regioselectivity by selectively shielding the 3'- and 5'-OH groups, allowing 2'-O-methylation with methoxyethyl bromide and NaHMDS in 85% yield . Reaction temperature (0°C vs. room temperature) and base strength (NaH vs. NaHMDS) are critical variables. Monitoring via TLC or HPLC helps identify incomplete conversions .

Q. What are the challenges in maintaining the stability of this compound during storage?

The compound is sensitive to hydrolysis and oxidation. Storage at 2–8°C in anhydrous conditions is recommended . Lyophilization in amber vials under argon minimizes degradation. Purity checks via HPLC before experimental use are essential to confirm stability .

Q. How does the incorporation of this compound affect RNA hybridization efficiency?

The 2'-O-methyl group stabilizes RNA duplexes by reducing conformational flexibility and increasing Tm (melting temperature) by 1–2°C per modification. However, over-modification can hinder hybridization; empirical testing at 10–20% substitution levels is advised .

Q. What strategies resolve contradictions in reported synthetic yields?

Yield discrepancies arise from protecting group strategies (e.g., o-nitrobenzyl vs. TBDMSi) and reaction conditions. Comparative studies using HRMS and ³¹P NMR to validate intermediate and final product purity are critical. For example, NaHMDS in THF achieves higher yields (85%) than NaH in DMF (40–60%) .

Q. How is this compound applied in high-throughput epitope mapping?

In the DECODE method, 2'-O-methyl-guanosine (Gm) modifications in antisense DNA libraries enhance duplex stability, enabling precise epitope identification via next-generation sequencing. This approach supports single-amino-acid resolution in antibody-binding studies .

Q. What are the antitumor mechanisms of this compound derivatives?

Derivatives like 3’-O-DMT-N2-isobutyryl-2’-O-(2-methoxyethyl)guanosine inhibit DNA synthesis by competing with natural nucleosides during replication. They also induce apoptosis in lymphoma cells via caspase-3 activation .

Q. How can researchers validate the identity of synthetic this compound?

Combine orthogonal analytical methods:

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPULCYXEYODQOG-AKAIJSEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.